molecular formula C6H6FNO3 B12869335 (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid

(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12869335
M. Wt: 159.11 g/mol
InChI Key: BKYZBGBJTOYQIX-SWOZAWMQSA-N
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Description

(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoromethylene group attached to a pyrrolidine ring. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluoromethylation: Introduction of the fluoromethylene group is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Oxidation: The pyrrolidine ring is oxidized to introduce the ketone functionality at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoromethylene group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid: Lacks the (S)-configuration.

    5-Oxopyrrolidine-2-carboxylic acid: Lacks the fluoromethylene group.

    Fluoromethylene derivatives: Compounds with similar fluorine-containing groups but different core structures.

Uniqueness

(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluoromethylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H6FNO3

Molecular Weight

159.11 g/mol

IUPAC Name

(2S,4Z)-4-(fluoromethylidene)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H6FNO3/c7-2-3-1-4(6(10)11)8-5(3)9/h2,4H,1H2,(H,8,9)(H,10,11)/b3-2-/t4-/m0/s1

InChI Key

BKYZBGBJTOYQIX-SWOZAWMQSA-N

Isomeric SMILES

C\1[C@H](NC(=O)/C1=C\F)C(=O)O

Canonical SMILES

C1C(NC(=O)C1=CF)C(=O)O

Origin of Product

United States

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